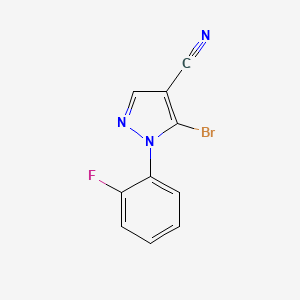

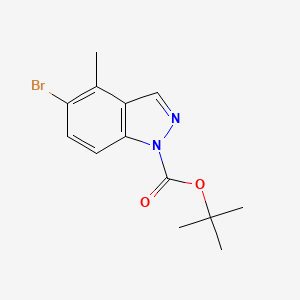

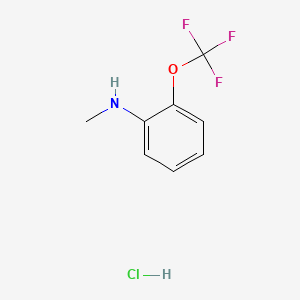

(2-Fluoro-5-methylpyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Fluoro-5-methylpyridin-3-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising biological activities, including anti-inflammatory and analgesic effects.

Applications De Recherche Scientifique

Proton Transfer Dynamics in Photoexcited Compounds

Research into the femtosecond fluorescence upconversion studies of photoexcited compounds, including derivative compounds of [2,2′-bipyridyl]-3,3′-diol, reveals insights into proton transfer dynamics. These studies have shown that concerted and consecutive intramolecular double proton transfers occur concurrently in liquid solutions, with the concerted process happening in less than 100 fs. This research contributes to understanding the excited-state double proton transfer promoted by low-frequency vibrational stretching and bending modes, relevant for the study and application of (2-Fluoro-5-methylpyridin-3-yl)methanol in photochemistry and photophysics (M. Glasbeek, 1999).

Methanol in Alcoholic Drinks: A Toxicological Perspective

A comprehensive review of methanol's natural occurrence in alcoholic beverages and its toxicological impact highlights the importance of understanding methanol concentrations for public health. The study outlines the tolerable concentration levels of methanol in alcoholic drinks, providing a vital reference for research into the safe production and consumption of alcohol-related products, excluding direct drug use and dosage considerations (A. Paine & A. Dayan, 2001).

Methanol Synthesis and Applications

Research into the liquid-phase methanol synthesis process, including catalysts, mechanism, kinetics, and its potential uses in energy conservation and as a peaking fuel in power stations, underscores methanol's significance in the chemical industry. The study delves into methanol as a clean-burning fuel with versatile applications, highlighting its role in promoting energy conservation and global environment protection (A. Cybulski, 1994).

Methanol as a Hydrogen Source for Sustainability

A review focusing on methanol thermochemical conversion to hydrogen discusses current production pathways and the development of catalysts and reactor technology for hydrogen production. This highlights methanol's role as a liquid hydrogen carrier and its potential in supporting the development of a hydrogen-methanol economy, contributing to sustainability efforts (G. García et al., 2021).

Methanol in Fuel Cell Technology

The methanol-air fuel cell is a promising area of research, focusing on methanol oxidation mechanisms at platinum electrodes in acid electrolytes. This research is key to advancing fuel cell technology, offering insights into the adsorption and oxidation processes essential for developing more efficient fuel cells powered by methanol (N. A. Hampson et al., 1979).

Safety and Hazards

“(2-Fluoro-5-methylpyridin-3-yl)methanol” should be handled with care. The safety data sheet for a related compound, “2-Fluoro-3-methylpyridine”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

(2-fluoro-5-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEKXTZARDQTKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B578656.png)

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)